molecular formula C10H9F4N3S B11735634 N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11735634
M. Wt: 279.26 g/mol
InChI Key: ZBIDNUXCOKGPFQ-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic compound that features a unique combination of fluorinated thiophene and trifluoroethyl pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of 5-fluorothiophene with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the thiophene or pyrazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorinated thiophene and trifluoroethyl pyrazole moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to its combination of fluorinated thiophene and trifluoroethyl pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9F4N3S

Molecular Weight

279.26 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C10H9F4N3S/c11-8-2-1-7(18-8)5-15-9-3-4-17(16-9)6-10(12,13)14/h1-4H,5-6H2,(H,15,16)

InChI Key

ZBIDNUXCOKGPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NCC2=CC=C(S2)F)CC(F)(F)F

Origin of Product

United States

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